![molecular formula C22H22N4O3S2 B11134627 3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11134627.png)
3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one
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Description
3-(2-furylmethyl)-5-{(Z)-1-[2-(isobutylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one is a useful research compound. Its molecular formula is C22H22N4O3S2 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
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Biological Activity
Overview of the Compound
The compound is a thiazole derivative that incorporates a pyrido-pyrimidine moiety. Such compounds are often explored for their potential pharmacological activities due to the diverse biological properties exhibited by thiazoles and pyrimidines.
Anticancer Properties
Research has shown that thiazole derivatives possess significant anticancer activity. The incorporation of pyrido-pyrimidine structures can enhance this activity. Several studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
- Apoptosis Induction : These compounds have been reported to activate caspases and other apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
Thiazole derivatives are also known for their antimicrobial properties. The specific compound may exhibit activity against a range of bacteria and fungi:
- Bacterial Inhibition : Compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Some studies suggest that thiazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes:
- Kinase Inhibition : Thiazole derivatives are known to interact with various kinases, which play critical roles in cell signaling pathways associated with cancer and inflammation.
- Enzymatic Activity Modulation : Research indicates that these compounds can modulate the activity of enzymes such as topoisomerases and proteases, which are crucial for DNA replication and cellular function.
Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, a series of thiazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
Study 2: Antimicrobial Efficacy
Another study published in Pharmaceutical Biology evaluated the antimicrobial effects of thiazole derivatives against various pathogens. The compound exhibited significant inhibitory effects on both bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Properties
Molecular Formula |
C22H22N4O3S2 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N4O3S2/c1-13(2)11-23-18-16(20(27)25-8-4-6-14(3)19(25)24-18)10-17-21(28)26(22(30)31-17)12-15-7-5-9-29-15/h4-10,13,23H,11-12H2,1-3H3/b17-10- |
InChI Key |
ULIQBGZLKPDAPM-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)NCC(C)C |
Origin of Product |
United States |
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